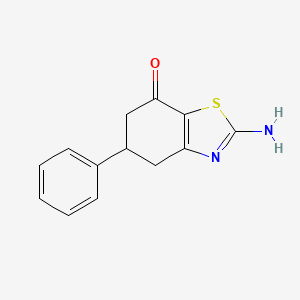

2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one

Description

Chemical Background of Benzothiazole Derivatives

Benzothiazoles are aromatic heterocycles comprising a benzene ring fused to a thiazole moiety, with the general formula C$$7$$H$$5$$NS. The thiazole ring’s sulfur and nitrogen atoms contribute to electron-deficient characteristics, enabling diverse reactivity and interactions with biological targets. Benzothiazole derivatives are synthesized via condensation of 2-aminothiophenol with carbonyl compounds, such as aldehydes or acid chlorides, often under catalytic or ultrasonic conditions. For instance, Kan et al. demonstrated that ultrasonic irradiation accelerates the reaction between 2-aminothiophenol and benzaldehyde derivatives, yielding substituted benzothiazoles in 50–73% yields within 20 minutes.

Table 1: Common Synthetic Routes for Benzothiazole Derivatives

The benzothiazole scaffold’s versatility is evident in its applications as dyes, rubber accelerators, and pharmacophores. Notably, its bioisosteric resemblance to purines enables interactions with kinase ATP-binding sites, making it a privileged structure in drug discovery.

Structural Significance of the 5-Phenyl Substitution Pattern

The introduction of a phenyl group at the 5-position of the dihydrobenzothiazolone scaffold enhances molecular rigidity and π-π stacking interactions with aromatic residues in enzyme binding pockets. X-ray crystallographic studies of analogous compounds reveal that the phenyl ring adopts a coplanar orientation relative to the benzothiazole nucleus, optimizing hydrophobic contacts. This substitution also modulates electronic properties: the electron-donating nature of the phenyl group increases electron density at the thiazole nitrogen, enhancing hydrogen-bonding capacity with targets like PARP enzymes.

Comparative analyses of substituted benzothiazoles demonstrate that 5-phenyl derivatives exhibit superior inhibitory activity against tyrosine kinases compared to their unsubstituted counterparts. For example, OUL232, a triazolo-benzothiazole derivative with a 5-phenyl group, inhibits PARP10 with an IC$$_{50}$$ of 7.8 nM, attributed to favorable van der Waals interactions within the enzyme’s hydrophobic cleft.

Properties

IUPAC Name |

2-amino-5-phenyl-5,6-dihydro-4H-1,3-benzothiazol-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2OS/c14-13-15-10-6-9(7-11(16)12(10)17-13)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRSUKZMYFXBXMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C2=C1N=C(S2)N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one typically involves the cyclization of appropriate precursors. One common method might involve the reaction of 2-aminothiophenol with a phenyl-substituted ketone under acidic or basic conditions to form the thiazole ring.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

Reduction: Reduction reactions could reduce the thiazole ring or other functional groups.

Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic ring or the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride might be used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles could be employed under various conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of 2-amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one against various cancer cell lines. For instance, the compound has shown promising results in inhibiting the growth of cervical cancer (SISO) and bladder cancer (RT-112) cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .

Antidiabetic Properties

Research has also indicated that derivatives of benzothiazole compounds exhibit antidiabetic effects. The structure of this compound can be modified to enhance its efficacy against diabetes by targeting specific metabolic pathways involved in glucose regulation .

Synthesis Techniques

The synthesis of this compound typically involves condensation reactions between appropriate thiophenol derivatives and aldehydes. Recent advancements have introduced greener methodologies that utilize environmentally friendly solvents and catalysts to improve yield and reduce reaction time .

Photonic Materials

The unique electronic properties of benzothiazole derivatives render them suitable for applications in photonic devices. Research indicates that incorporating this compound into polymer matrices can enhance the optical properties necessary for light-emitting diodes (LEDs) and solar cells .

Sensors

The compound's ability to undergo fluorescence changes upon interaction with metal ions has been explored for sensor applications. Its sensitivity to changes in environmental conditions makes it a potential candidate for developing sensors for detecting heavy metals or other pollutants .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study on Anticancer Activity | Evaluate cytotoxic effects on cancer cell lines | Significant inhibition of SISO and RT-112 cell lines with IC50 values comparable to cisplatin |

| Antidiabetic Evaluation | Assess antidiabetic potential | Derivatives showed promising activity in glucose regulation assays |

| Photonic Applications | Investigate optical properties | Enhanced fluorescence properties when incorporated into polymer matrices |

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural Features and Molecular Formulas

The benzothiazolone scaffold is versatile, with modifications at positions 2, 5, and 7 influencing physicochemical and biological properties. Below is a comparison with key analogs:

Physical Properties

- Melting Points: Benzoxazolone analogs (e.g., 4d–4f) exhibit high melting points (361–382°C) due to strong intermolecular hydrogen bonding . The target compound’s melting point is unspecified in the evidence but likely comparable to its analogs (250–300°C range inferred).

Solubility :

Biological Activity

2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one is a compound belonging to the benzothiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H12N2OS, with a molecular weight of 244.31 g/mol. The compound features a benzothiazole ring system that is known for its pharmacological significance.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit notable antimicrobial properties. A study highlighted that compounds similar to this compound showed significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.98 μg/mL against MRSA .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 2-Amino-5-phenyl... | 0.98 | MRSA |

| Other derivatives | 7.80 | Mycobacterium tuberculosis |

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. For instance, it has demonstrated cytotoxic effects against several cancer cell lines, including A549 lung cancer cells. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

Case Study:

In a comparative study, the compound exhibited a preferential suppression of rapidly dividing cancer cells over non-cancerous fibroblasts, indicating its selective cytotoxicity towards tumor cells .

Neuroprotective Effects

Recent investigations into the neuroprotective properties of benzothiazole derivatives have shown promise in treating neurodegenerative diseases. The compound has been associated with antioxidative effects that may protect neuronal cells from oxidative stress-induced damage. For example, studies involving animal models have indicated that these compounds can mitigate neuroinflammation and promote neuronal survival .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Modulation : It might modulate neurotransmitter receptors or signaling pathways linked to neuroprotection.

- Oxidative Stress Reduction : By acting as an antioxidant, it reduces reactive oxygen species (ROS) levels in cells.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclization of precursors under basic or acidic conditions. For example, analogous benzothiazole derivatives are synthesized via hydrolysis of intermediates in NaOH solution (10 wt%) followed by pH adjustment to 5–6 with acetic acid to precipitate the product . Optimization may include varying reaction temperature (e.g., room temperature vs. reflux), solvent polarity, and catalyst selection. Monitoring reaction progress via TLC or HPLC (as in regulated pharmaceutical analyses ) ensures intermediate purity.

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

- Methodological Answer :

- HPLC : For purity assessment, using a C18 column with UV detection at 254 nm (common for aromatic systems) .

- FTIR : To confirm functional groups (e.g., amine NH stretches at ~3300 cm⁻¹, carbonyl C=O at ~1700 cm⁻¹) .

- NMR : ¹H and ¹³C NMR to verify substituent positions and ring saturation (e.g., dihydrobenzothiazole protons resonate at δ 2.5–3.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., [M+H]+ ion) .

Q. How should researchers handle storage and stability testing for this compound?

- Methodological Answer : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation or hydrolysis. Stability studies under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) can assess degradation pathways. Monitor via HPLC for purity loss or new peaks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for benzothiazole derivatives like this compound?

- Methodological Answer : Discrepancies may arise from structural variations (e.g., substituent positions) or assay conditions. For example, antimicrobial activity in analogs depends on halogen substitution (e.g., 6-fluoro-7-chloro derivatives in ). To reconcile

- Perform comparative SAR studies using a standardized assay (e.g., MIC determination against S. aureus).

- Validate purity and stereochemistry (via chiral HPLC or X-ray crystallography) to rule out batch-specific impurities .

- Use computational modeling (e.g., molecular docking) to predict binding affinity variations .

Q. What experimental strategies are effective for studying the reaction mechanism of benzothiazole ring formation in this compound?

- Methodological Answer :

- Isotopic Labeling : Use ¹⁵N-labeled amines to track cyclization steps via NMR or MS.

- Kinetic Studies : Monitor intermediate formation rates under varying pH and temperature to identify rate-determining steps .

- DFT Calculations : Model transition states to predict energetically favorable pathways (e.g., 6-endo vs. 5-exo cyclization) .

Q. How can researchers design experiments to elucidate the role of the phenyl substituent in modulating physicochemical properties?

- Methodological Answer :

- Comparative LogP Studies : Measure partition coefficients of analogs with/without the phenyl group to assess hydrophobicity changes.

- Thermal Analysis : Use DSC/TGA to evaluate melting points and thermal stability, correlating with π-π stacking interactions .

- Solubility Screening : Test solubility in DMSO, water, and ethanol to guide formulation strategies for biological assays .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.